Cas no 950069-08-6 (N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide)

N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide structure
950069-08-6 structure
Product name:N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
CAS No:950069-08-6
MF:C22H26N2O4S
MW:414.517844676971
CID:5455502
PubChem ID:9495734

N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 950069-08-6
    • N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
    • N-[(3-methoxyphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
    • EN300-26593107
    • Z29364763
    • Inchi: 1S/C22H26N2O4S/c1-28-21-9-5-8-19(16-21)17-23-22(25)20-10-13-24(14-11-20)29(26,27)15-12-18-6-3-2-4-7-18/h2-9,12,15-16,20H,10-11,13-14,17H2,1H3,(H,23,25)/b15-12+
    • InChI Key: QWKWSAFIMNCOJR-NTCAYCPXSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NCC2C=CC=C(C=2)OC)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 414.16132849g/mol
  • Monoisotopic Mass: 414.16132849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.1Ų
  • XLogP3: 2.7

N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593107-0.05g
N-[(3-methoxyphenyl)methyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
950069-08-6 95.0%
0.05g
$212.0 2025-03-20

N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide Related Literature

Additional information on N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Professional Introduction to N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide (CAS No. 950069-08-6)

N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, identified by its CAS number 950069-08-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of sulfonylpiperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a sulfonyl group linked to a piperidine ring and substituted with aromatic moieties, makes it a subject of intense study for its pharmacological properties.

The< strong>N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide molecule exhibits a unique combination of structural features that contribute to its biological activity. The presence of the 3-methoxyphenyl group and the (E)-2-phenylethenyl moiety introduces hydrophobic interactions and electronic effects that can modulate the compound's binding affinity to biological targets. These structural elements are critical in determining the compound's pharmacokinetic behavior and its potential as a lead compound in drug development.

In recent years, there has been a growing interest in sulfonylpiperidine derivatives due to their demonstrated efficacy in various therapeutic areas. Research studies have highlighted the potential of these compounds as inhibitors of enzymes involved in metabolic pathways, making them candidates for treating conditions such as diabetes, obesity, and inflammation. The< strong>N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is being explored for its ability to interact with specific protein targets, potentially leading to the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry and molecular modeling techniques, researchers have been able to predict the binding modes of this compound with various biological targets. These studies suggest that the< strong>N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.

The synthesis of< strong>N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonyl group and the piperidine ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to optimize these processes, making it feasible to produce this compound on a larger scale for further investigation.

Evaluation of the pharmacological properties of< strong>N-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has revealed promising results in preclinical studies. These studies have focused on assessing its efficacy, selectivity, and safety profiles. The compound has shown potential in inhibiting target enzymes with high specificity, which is crucial for minimizing side effects associated with drug therapy. Additionally, its favorable pharmacokinetic properties suggest that it may be suitable for oral administration, enhancing patient compliance.

The< strong>CAS No. 950069-08-6 designation provides a unique identifier for this compound, facilitating its recognition in scientific literature and patent databases. This standardized nomenclature is essential for ensuring accurate communication among researchers and regulatory agencies. The CAS number also aids in tracking the compound's usage in research projects and commercial applications, ensuring transparency and reproducibility in scientific studies.

In conclusion, N-[ (3-methoxyphenyl)methyl]-1-[ (E)-2 - phenylethenyl] - sulfonylpiperidine - 4 - carboxamide represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse biological activities make it a valuable candidate for further research and development. As scientists continue to explore its pharmacological potential, this compound holds promise for contributing to the discovery of new therapeutic agents that address unmet medical needs.

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